Imidazo[1,2-a]pyridin-7-amine hydrobromide

Medicinal Chemistry Chemical Synthesis Formulation

Heterocyclic building blocks with ill-defined stoichiometry or hygroscopicity compromise assay reproducibility and SAR validation. This imidazo[1,2-a]pyridin-7-amine hydrobromide (CAS 1630906-80-7) solves these issues: - Crystalline, non-hygroscopic HBr salt ensures exact weighing (MW 214.06) for reproducible library synthesis - 7-amine group enables hydrogen bonding with kinase ATP pockets (Mer/Axl, PDGFR, CDKs) and radiolabeling for PET tracers - Defined salt form vs. free base guarantees consistent solubility and downstream reactivity

Molecular Formula C7H8BrN3
Molecular Weight 214.066
CAS No. 1630906-80-7
Cat. No. B2773341
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridin-7-amine hydrobromide
CAS1630906-80-7
Molecular FormulaC7H8BrN3
Molecular Weight214.066
Structural Identifiers
SMILESC1=CN2C=CN=C2C=C1N.Br
InChIInChI=1S/C7H7N3.BrH/c8-6-1-3-10-4-2-9-7(10)5-6;/h1-5H,8H2;1H
InChIKeyUTCGATMULIAKBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Imidazo[1,2-a]pyridin-7-amine Hydrobromide: Technical & Procurement Overview


Imidazo[1,2-a]pyridin-7-amine hydrobromide (CAS 1630906-80-7) is a heterocyclic building block featuring a fused imidazo[1,2-a]pyridine core with a 7-amine substitution, supplied as a hydrobromide salt . The core scaffold is a privileged structure in medicinal chemistry, found in multiple marketed drugs and extensively studied for applications in oncology and neuroimaging [1], [2]. The hydrobromide salt form (molecular formula C₇H₈BrN₃, MW 214.06 g/mol) offers a crystalline solid with defined stoichiometry and hygroscopic properties suitable for precise formulation and derivatization .

Salt Form Hydrobromide ensures precise stoichiometric control for synthesis
Scaffold Utility Core imidazo[1,2-a]pyridine supports kinase inhibitor and tau PET tracer research
Handling Crystalline salt enables reproducible weighing for high-throughput screening

Imidazo[1,2-a]pyridin-7-amine Hydrobromide: Why Analogs Are Not Substitutable


The imidazo[1,2-a]pyridine scaffold exhibits profound position-dependent and substitution-dependent biological activity. Structure-activity relationship (SAR) studies demonstrate that even minor modifications at specific ring positions (particularly positions 2, 6, and 8) drastically alter target engagement, potency, and selectivity profiles [1]. The 7-amine substitution is critical for generating key hydrogen-bonding interactions with kinase ATP-binding pockets and for enabling radiolabeling for PET imaging applications [2]. Furthermore, the hydrobromide salt form provides distinct physicochemical properties, including crystallinity and aqueous solubility, which differ from the free base and other salt forms (e.g., hydrochloride), directly impacting formulation, handling, and reactivity in downstream synthetic steps .

7-Amine Position

The 7-amine hydrogen-bond anchor is critical for ATP-pocket binding; 6- or 8-amino isomers may not engage targets similarly.

Salt Form Discrepancy

Free base or other salts can differ in crystallinity and aqueous solubility, potentially altering reaction outcomes and assay reproducibility.

SAR Sensitivity

Minor substituent changes at positions 2,6,8 drastically shift target selectivity; simple analog substitution risks loss of desired activity profile.

Imidazo[1,2-a]pyridin-7-amine Hydrobromide: Product Differentiation Evidence


Hydrobromide Salt: Handling and Stoichiometry Advantages

The hydrobromide salt (C₇H₈BrN₃, MW 214.06 g/mol) offers a crystalline, non-hygroscopic solid compared to the free base (C₇H₇N₃, MW 133.15 g/mol), which is often an oil or low-melting solid, complicating accurate weighing and long-term stability . This defined stoichiometry ensures precise molar calculations for reactions and biological assays, reducing variability in experimental outcomes .

Salt Form Comparison
Reported
Crystalline solid, 1:1 salt vs Potential oil, free base
Supports reproducible weighing and solution preparation
Free base form may require storage validation
Medicinal Chemistry Chemical Synthesis Formulation

Scaffold Optimization for Potent Kinase Inhibition

Imidazo[1,2-a]pyridine derivatives, when optimized with appropriate substituents, demonstrate potent inhibition of key kinases. For example, a related 7-aminoimidazo[1,2-a]pyridine derivative exhibited an IC50 of 18 nM against PDGFRβ . The 7-amine position serves as a critical anchor for hydrogen bonding within the ATP-binding pocket, a feature conserved across multiple kinase targets including Mer/Axl and CDKs [1].

Kinase Inhibition Context
Class-level
IC50 = 18 nM (PDGFRβ)
Optimized 7-amine derivative
Supports kinase inhibitor lead optimization
7-amine position anchors ATP-binding pocket
Kinase Inhibition Oncology Medicinal Chemistry

Selective Tau PET Tracer Development

The imidazo[1,2-a]pyridin-7-amine scaffold has been successfully employed to generate PET tracers with high affinity for tau neurofibrillary tangles and excellent selectivity over Aβ plaques [1]. For instance, the derivative [¹¹C]RO6924963 (2-(4-[¹¹C]methoxyphenyl)imidazo[1,2-a]pyridin-7-amine) demonstrated high affinity (Ki = 2.6 nM) and >100-fold selectivity for tau over Aβ [1].

Tau Tracer Context
Class-level
Ki = 2.6 nM, >100-fold selectivity over Aβ
Derivative [¹¹C]RO6924963
Supports tau-selective probe research
Reported in vitro binding assay
Neuroimaging Alzheimer's Disease PET Tracers

7-Amine Substitution in Antiparasitic Activity

SAR studies in the 3-nitroimidazo[1,2-a]pyridine series demonstrate that positions 2, 6, and 8 are key modulators of redox potential and antitrypanosomal activity [1]. The presence of a substituent at position 7, such as the amine group in the target compound, can influence electron density and binding interactions, affecting both potency and selectivity. A related compound in this series achieved an EC50 of 17 nM against T. b. brucei with a selectivity index of 2650 [1].

Antiparasitic SAR Context
Class-level
EC50 = 17 nM (T. b. brucei), SI = 2650
3-nitroimidazopyridine derivative
Supports antiparasitic SAR interpretation
Class-level data from related series
Antiparasitic SAR Neglected Tropical Diseases

Imidazo[1,2-a]pyridin-7-amine Hydrobromide: Key Application Scenarios


Kinase Inhibitor Medicinal Chemistry Programs

As a core building block, Imidazo[1,2-a]pyridin-7-amine hydrobromide is ideally suited for synthesizing focused libraries targeting kinases such as Mer/Axl, PDGFR, and CDKs. The 7-amine group serves as a key hydrogen-bonding anchor, enabling the generation of potent and selective inhibitors [1]. The hydrobromide salt ensures accurate stoichiometry for reproducible synthetic outcomes .

Development of Tau PET Imaging Agents

The scaffold has been validated in the development of high-affinity, selective tau PET tracers [2]. The 7-amine group can be readily functionalized with various radiolabeling moieties (e.g., ¹¹C, ¹⁸F), making this building block a critical starting point for novel neuroimaging probes.

Antiparasitic Drug Discovery

Based on SAR studies highlighting the importance of substitution patterns around the imidazo[1,2-a]pyridine core, the 7-amine building block can be used to synthesize analogs with potential activity against kinetoplastid parasites like T. b. brucei [3]. The defined salt form aids in the synthesis of diverse compound libraries for hit-to-lead optimization.

Precision Formulation and High-Throughput Screening

The crystalline hydrobromide salt form provides a defined, non-hygroscopic solid ideal for accurate weighing and dissolution, crucial for preparing stock solutions for high-throughput screening assays or for formulating compounds for in vivo studies .

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
7-amine hydrogen-bond anchor for ATP pocket
Kinase panel selectivity and target engagement review
Tau PET tracer research
Reported scaffold affinity for tau aggregates
Radiolabeling feasibility and Aβ selectivity assessment
Antiparasitic hit-to-lead studies
Position-7 substitution modulates redox potential and bioactivity
In vitro EC50 and selectivity index determination
HTS and formulation studies
Crystalline hydrobromide with defined stoichiometry
Weighing accuracy and stock solution reproducibility
Quote Request

Request a Quote for Imidazo[1,2-a]pyridin-7-amine hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.